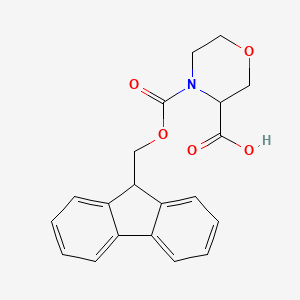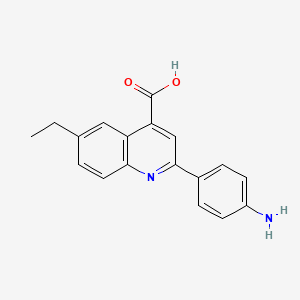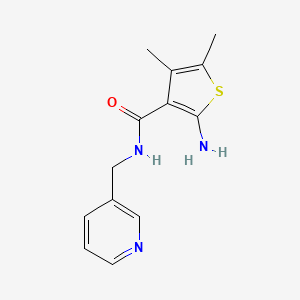![molecular formula C16H14O3 B1335317 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- CAS No. 144242-91-1](/img/structure/B1335317.png)
2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- (2-PAP) is an organic compound that is used in a variety of laboratory experiments. It is a reactive compound that is synthesized from the reaction of propenoic acid with 2-methyl-2-phenylpropane-1,3-diol (MPPD). 2-PAP is a colorless liquid that has a wide range of applications in the scientific research field.
Applications De Recherche Scientifique
Anticancer Properties
2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-, known for its chemical reactivity, is a cinnamic acid derivative with significant medicinal research interest. The compound has been extensively studied for its antitumor efficacy, particularly in the context of anticancer research. The rich medicinal tradition of cinnamic acid derivatives, including 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-, and their potential as traditional and synthetic antitumor agents have been highlighted, albeit they remained underutilized for several decades. Recent attention has been geared towards understanding the synthesis, biological evaluation, and anticancer potential of various cinnamic acid derivatives (De, Baltas, & Bedos-Belval, 2011).
Pharmacological Effects
Phenolic acids, including derivatives of 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-, have gained attention due to their diverse biological and pharmacological effects. Chlorogenic Acid (CGA), a phenolic acid compound, exhibits a wide range of therapeutic roles such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. Studies suggest CGA's crucial roles in modulating lipid and glucose metabolism, contributing to the treatment of hepatic steatosis, cardiovascular diseases, diabetes, and obesity. Its bioactive properties have led to the speculation of its practical application as a natural safeguard food additive to replace synthetic antibiotics, potentially reducing medicinal costs (Naveed et al., 2018).
Cosmeceutical Significance
Hydroxycinnamic acids and their derivatives, including 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-, have been identified as multifunctional ingredients for topical application in cosmeceuticals. They exhibit antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and anti-tyrosinase activities, alongside UV protective effects. These properties suggest their potential exploitation as anti-aging, anti-inflammatory agents, preservatives, and hyperpigmentation-correcting ingredients. The challenge of their poor stability and easy degradation has been addressed through microencapsulation techniques, allowing for sustained release and preventing degradation. Despite their high cosmetic potential, the necessity for further research to validate their benefits in cosmetic formulations and understand their skin permeation for topical bioavailability is emphasized (Taofiq et al., 2017).
Propriétés
IUPAC Name |
3-(2-phenylmethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-16(18)11-10-14-8-4-5-9-15(14)19-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUILCDHTJZGOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404082 |
Source


|
| Record name | 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- | |
CAS RN |
144242-91-1 |
Source


|
| Record name | 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

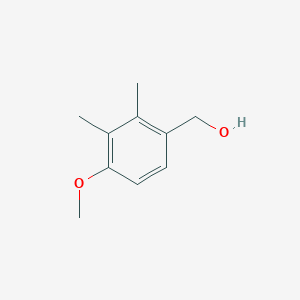
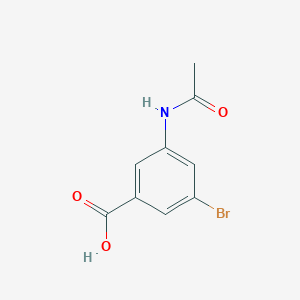
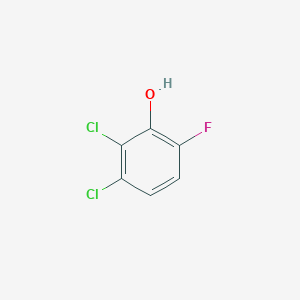
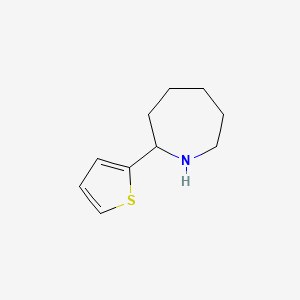
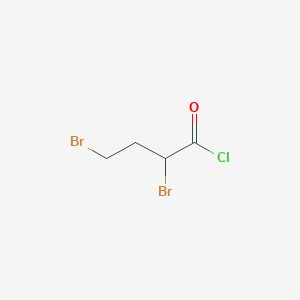
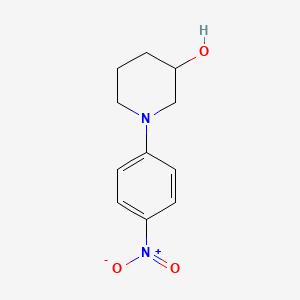
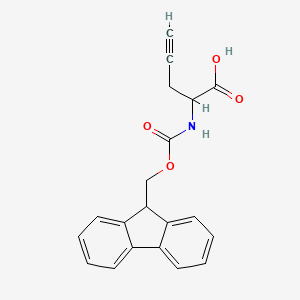
![3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1335261.png)
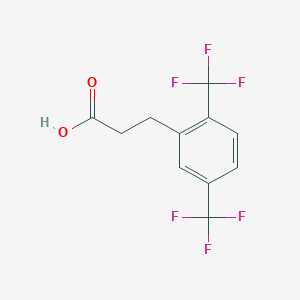
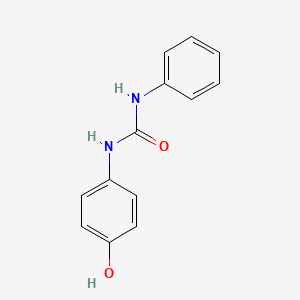
![2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1335269.png)
